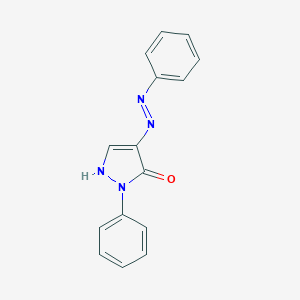
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one is a heterocyclic compound with the molecular formula C15H12N4O. It is known for its unique structure, which includes a pyrazole ring fused with a phenylhydrazone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one typically involves the reaction of phenylhydrazine with 1-phenyl-1H-pyrazole-4,5-dione. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenylhydrazone moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylhydrazone derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole, 1-phenyl-: A simpler pyrazole derivative with similar structural features.
1H-Pyrazolo[3,4-b]quinolines: Compounds with a fused pyrazole-quinoline structure, known for their biological activities.
5-(1-phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives: Compounds with a pyrazole core and additional functional groups, used in medicinal chemistry.
Uniqueness
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one is unique due to its combination of a pyrazole ring and a phenylhydrazone moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
16335-50-5 |
|---|---|
Fórmula molecular |
C15H12N4O |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
2-phenyl-4-phenyldiazenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H12N4O/c20-15-14(18-17-12-7-3-1-4-8-12)11-16-19(15)13-9-5-2-6-10-13/h1-11,16H |
Clave InChI |
IYYHLKVNXUFYRS-JXAWBTAJSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CNN(C2=O)C3=CC=CC=C3 |
SMILES isomérico |
C1=CC=C(C=C1)N/N=C\2/C=NN(C2=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CNN(C2=O)C3=CC=CC=C3 |
Key on ui other cas no. |
16335-50-5 |
Sinónimos |
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















